![molecular formula C21H22N2O3S B2374686 Ethyl 4-(4-(benzyloxy)phenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate CAS No. 301322-98-5](/img/structure/B2374686.png)
Ethyl 4-(4-(benzyloxy)phenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
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Overview
Description
This compound is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring . It has a benzyloxy group attached to the 4th position and an ethyl carboxylate group attached to the 5th position of the pyrimidine ring. The presence of these functional groups could potentially give this compound interesting chemical properties, but without specific studies or data, it’s hard to say what those might be.
Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, would have a pyrimidine core with various substituents. The exact 3D conformation would depend on the specific spatial arrangement of these groups .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the various functional groups present in the molecule. For example, the thioxo group at the 2nd position could potentially make the compound susceptible to reactions involving the sulfur atom .Scientific Research Applications
Reactions at the Benzylic Position
The presence of a benzene ring in the compound allows for resonance stabilization of benzylic carbocations, which means that substitutions can occur at the benzylic position . This property can be utilized in various chemical reactions, including free radical bromination and nucleophilic substitution .
Suzuki–Miyaura Coupling
The compound could potentially be used in Suzuki–Miyaura (SM) cross-coupling reactions. SM coupling is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction. Its success originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .
Synthesis of Bis(4-benzyloxyphenoxy)phenyl Phosphine Oxide
The compound was used in the synthesis of bis(4-benzyloxyphenoxy)phenyl phosphine oxide . This indicates its potential use in the synthesis of various phosphine oxide derivatives.
Preparation of Hetaryl-Azophenol Dyes
The compound was also used in the preparation of a series of hetaryl-azophenol dyes via heterocyclic amines in nitrosyl sulphuric acid . This suggests its potential application in dye synthesis.
Antifungal Activity
The compound has been screened for in vitro antifungal activity against different yeast and filamentous fungal pathogens and was found to be fungistatic . This indicates its potential use in the development of antifungal agents.
Antibacterial Activity
Some compounds similar to the one have shown activity against various bacteria . This suggests a potential application of the compound in the development of antibacterial agents.
Future Directions
properties
IUPAC Name |
ethyl 6-methyl-4-(4-phenylmethoxyphenyl)-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O3S/c1-3-25-20(24)18-14(2)22-21(27)23-19(18)16-9-11-17(12-10-16)26-13-15-7-5-4-6-8-15/h4-12,19H,3,13H2,1-2H3,(H2,22,23,27) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCINWDDKJVKLRC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=S)NC1C2=CC=C(C=C2)OCC3=CC=CC=C3)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-(4-(benzyloxy)phenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate |
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